Nafarelin acetate is a synthetic analogue of luteinizing hormone-releasing hormone (LHRH) with potent agonist activity. [] It is classified as a gonadotropin-releasing hormone agonist (GnRH agonist). [] Nafarelin acetate is utilized in scientific research primarily for its ability to reversibly suppress the hypothalamic-pituitary-gonadal axis. [] This suppression allows researchers to study the role of gonadotropins and sex steroids in various physiological and pathological processes.
Synthesis Analysis
Detailed methods for the synthesis of Nafarelin acetate have been described in various patents and research articles. The synthesis involves solid-phase peptide synthesis techniques using protected amino acids and coupling reagents. []
Molecular Structure Analysis
Nafarelin acetate is a decapeptide with the amino acid sequence: Pyr-His-Trp-Ser-Tyr-D-Nal(2)-Leu-Arg-Pro-Gly-NH2. [] The D-Nal(2) residue is a D-isomer of 3-(2-naphthyl)-alanine. [] The molecular structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Chemical Reactions Analysis
The metabolism of Nafarelin acetate involves enzymatic degradation into smaller peptides and the metabolite 2-naphthylacetic acid. [] These metabolites have been identified in the urine and plasma of rhesus monkeys. []
Physical and Chemical Properties Analysis
Nafarelin acetate is a decapeptide amide with a molecular formula of C55H74N16O12 * CH3COOH. [] It is a white to off-white powder that is soluble in water and ethanol. [] Detailed analysis of its pharmacokinetics reveals rapid distribution into tissues after intravenous administration in both rats and rhesus monkeys. [] The highest concentrations of Nafarelin acetate are observed in the kidneys, liver, and intestines. []
Applications
Reproductive Endocrinology: Nafarelin acetate is used to investigate the role of gonadotropins and sex steroids in various reproductive processes, including ovulation, spermatogenesis, and endometrial development. [, ]
Animal Models: Nafarelin acetate is used to create animal models of estrogen deficiency, such as in the study of osteoporosis. [, ] It can also be used to manipulate reproductive cycles in animals for research purposes. []
Controlled Release Systems: Nafarelin acetate has been microencapsulated into biodegradable polymers for controlled release applications. [, , , ] This technology allows for the sustained delivery of Nafarelin acetate, potentially leading to new therapeutic strategies.
Future Directions
Developing new formulations for improved drug delivery: This could include exploring different routes of administration and developing long-acting formulations. [, ]
Investigating the potential of Nafarelin acetate in treating other conditions: This could include exploring its use in conditions such as prostate cancer, precocious puberty, and uterine fibroids. [, , ]
Understanding the long-term effects of Nafarelin acetate on bone health: This is particularly relevant for women who receive Nafarelin acetate for endometriosis treatment. []
Related Compounds
Luteinizing Hormone-Releasing Hormone (LHRH)
Relevance: LHRH is the parent molecule of nafarelin acetate, a synthetic analog of LHRH. Nafarelin acetate is structurally similar to LHRH but possesses greater potency and a longer duration of action. Both compounds act as GnRH agonists, initially stimulating and subsequently suppressing gonadotropin release. Several studies in the provided papers directly compare the pharmacokinetics and efficacy of nafarelin acetate to LHRH. For instance, nafarelin acetate exhibited a significantly longer plasma half-life and lower systemic clearance than LHRH in both rats and rhesus monkeys []. Additionally, clinical trials indicated that nafarelin acetate may require lower doses compared to LHRH agonists like leuprolide acetate for similar therapeutic effects in treating conditions like endometriosis [, ].
3-(2-Naphthyl)-D-Alanine
Relevance: This amino acid is incorporated into the nafarelin acetate structure, replacing the sixth amino acid in the native LHRH sequence. This substitution is critical for enhancing the stability and potency of nafarelin acetate compared to LHRH [, ]. One study identified 2-naphthylacetic acid, a metabolite of 3-(2-Naphthyl)-D-Alanine, in the urine of rhesus monkeys administered nafarelin acetate []. This finding suggests that the metabolism of nafarelin acetate might involve the breakdown of this specific amino acid.
Leuprolide Acetate
Relevance: Leuprolide acetate, similar to nafarelin acetate, acts by initially stimulating and subsequently downregulating the pituitary GnRH receptors, leading to suppressed gonadotropin secretion. Several papers directly compare the efficacy and side effect profiles of nafarelin acetate and leuprolide acetate in managing conditions like endometriosis and for IVF treatment. While both drugs demonstrated comparable effectiveness, some studies suggest that nafarelin acetate might be associated with a lower requirement for human menopausal gonadotropin (hMG) during IVF compared to leuprolide acetate [, ].
Buserelin Acetate
Relevance: Like nafarelin acetate, buserelin acetate exhibits high potency and a long duration of action, making it suitable for long-term suppression of gonadotropin release. One study directly compared the efficacy and safety of nafarelin acetate and buserelin acetate in IVF treatment []. The study found no significant difference in pregnancy rates between the two drugs.
Goserelin Acetate
Relevance: Goserelin acetate, similar to nafarelin acetate, induces a reversible hypogonadal state by downregulating pituitary GnRH receptors. One study compared the efficacy and side effect profile of nafarelin acetate and goserelin acetate in treating endometriosis. Both drugs effectively reduced endometriosis-related symptoms, but the study suggested that nafarelin acetate may have a better side effect profile [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Nafarelin is an oligopeptide comprising of 5-oxo-L-proline, L-histidine, L-tryptophan, L-serine, L-tyrosine, 3-(2-naphthyl)-D-alanine, L-leucine, L-arginine and L-prolylglycinamide residues joined sequence by peptide linkages. It is a gonadotropin releasing hormone agonist that is used to treat central precocious puberty in children and endometriosis in women. It has a role as a gonadotropin releasing hormone agonist and an anti-estrogen. Nafarelin is only found in individuals that have used or taken this drug. It is a potent synthetic agonist of gonadotropin-releasing hormone with 3-(2-naphthyl)-D-alanine substitution at residue 6. Nafarelin has been used in the treatments of central precocious puberty and endometriosis. [PubChem]Like GnRH, initial or intermittent administration of nafarelin stimulates release of the gonadotropins luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which in turn transiently increases production of estradiol in females and testosterone in both sexes. However, with continuous daily administration, nafarelin continuously occupies the GnRH receptor, leading to a reversible down-regulation of the GnRH receptors in the pituitary gland and desensitization of the pituitary gonadotropes. This causes a significant and sustained decline in the production of LH and FSH. A decline in gonadotropin production and release causes a dramatic reversible decrease in synthesis of estradiol, progesterone, and testosterone by the ovaries or testes. Like normal endometrium, endometriotic implants contain estrogen receptors. Estrogen stimulates the growth of endometrium. Use of nafarelin induces anovulation and amenorrhea and decreases serum concentrations of estradiol to the postmenopausal range, which induces atrophy of endometriotic implants. However, nafarelin does not abolish the underlying pathophysiology of endometriosis. In children with central precocious puberty receiving nafarelin, serum LH, testosterone, and estradiol concentrations return to prepubertal levels. This results in the supression of secondary sexual characteristics and decrased rate of linear growth and skeletal maturation. Following disconinuation of nafarelin, the effects of the drug is reversed, meaning FSH and LH concentrations usually return to pretreatment levels.